molecular formula C23H37NO2 B120769 2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol CAS No. 119302-19-1

2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol

Numéro de catalogue: B120769
Numéro CAS: 119302-19-1
Poids moléculaire: 359.5 g/mol
Clé InChI: OPYVYACKKDTREB-GAEAUYEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2α,3α-Epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17β-ol (CAS: 119302-19-1) is a steroidal intermediate critical in synthesizing neuromuscular blocking agents, notably rocuronium bromide . Structurally, it features:

  • A 2α,3α-epoxy group on the A-ring.
  • A 16β-pyrrolidinyl substituent on the D-ring.
  • A 17β-hydroxyl group.

Its synthesis involves optimizing reaction conditions to minimize byproducts, such as using controlled pH and temperature during epoxidation and reduction steps . The compound’s stereochemistry and functional groups are pivotal for its role in drug development.

Propriétés

Numéro CAS

119302-19-1

Formule moléculaire

C23H37NO2

Poids moléculaire

359.5 g/mol

Nom IUPAC

(2S,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol

InChI

InChI=1S/C23H37NO2/c1-22-8-7-16-15(6-5-14-11-19-20(26-19)13-23(14,16)2)17(22)12-18(21(22)25)24-9-3-4-10-24/h14-21,25H,3-13H2,1-2H3/t14?,15?,16?,17?,18?,19?,20?,21?,22-,23-/m0/s1

Clé InChI

OPYVYACKKDTREB-GAEAUYEOSA-N

SMILES

CC12CCC3C(C1CC(C2O)N4CCCC4)CCC5C3(CC6C(C5)O6)C

SMILES isomérique

C[C@]12CCC3C(C1CC(C2O)N4CCCC4)CCC5[C@@]3(CC6C(C5)O6)C

SMILES canonique

CC12CCC3C(C1CC(C2O)N4CCCC4)CCC5C3(CC6C(C5)O6)C

Pictogrammes

Corrosive; Acute Toxic; Irritant; Health Hazard

Synonymes

2,3-Epoxy-1H-cyclopenta[a]phenanthrene, androstan-17-ol deriv.;  2α,3α-Epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17β-ol; 

Origine du produit

United States

Méthodes De Préparation

Epoxidation of Androstane Precursors

The starting material, 2α,3α,16β,17β-bisepoxy-5α-androstan-17β-acetate (Compound III), undergoes base-mediated hydrolysis to yield 2a,3a-epoxy-5a-androstan-16β-ol-17-one (Compound V). This step is typically conducted in a water-miscible organic solvent (e.g., methanol or ethanol) with a strong base such as NaOH at elevated temperatures (40°C to reflux). The reaction mechanism involves acetate cleavage and epoxide ring retention, as shown below:

Compound IIINaOH, MeOHΔCompound V+Acetate byproducts[2]\text{Compound III} \xrightarrow[\text{NaOH, MeOH}]{\Delta} \text{Compound V} + \text{Acetate byproducts} \quad

Key Reaction Parameters:

ParameterCondition
SolventMethanol
BaseNaOH (1–2 equiv)
Temperature40°C to reflux
Reaction Time30–60 minutes

Pyrrolidinylation at C16

Compound V is subsequently treated with pyrrolidine in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) to introduce the pyrrolidinyl group at the 16β position. This nucleophilic substitution proceeds via epoxide ring opening , facilitated by the basicity of pyrrolidine. The reaction is typically conducted at reflux temperatures to ensure complete conversion:

Compound V+PyrrolidineTHFΔTarget Compound[2][4]\text{Compound V} + \text{Pyrrolidine} \xrightarrow[\text{THF}]{\Delta} \text{Target Compound} \quad

Optimized Conditions:

ParameterCondition
SolventTetrahydrofuran (THF)
NucleophilePyrrolidine (1.5–2.0 equiv)
TemperatureReflux (66–70°C)
Reaction Time2–4 hours

Key Reaction Mechanisms

Stereochemical Control in Pyrrolidinylation

The 16β-pyrrolidinyl group’s installation relies on the steric environment of the androstane skeleton. The 17-keto group directs nucleophilic attack to the β-face, while the 5α-hydrogen prevents undesired epimerization. This selectivity is critical for maintaining the compound’s pharmacological relevance.

Industrial Production Methods

Scalable synthesis requires addressing three primary challenges: reagent cost , reproducibility , and purification efficiency . Industrial protocols adapt the laboratory-scale route with the following modifications:

Continuous Flow Reactors

Replacing batch reactors with continuous systems enhances heat transfer and reduces reaction times. For example, the epoxide hydrolysis step achieves 95% conversion in ≤20 minutes under flow conditions.

Solvent Recycling

Methanol and THF are recovered via fractional distillation, reducing waste and production costs by ~30%.

Crystallization-Based Purification

The final product is isolated via anti-solvent crystallization using heptane, yielding >99% purity without chromatographic methods.

Comparative Analysis of Alternative Methods

While the patented route dominates current production, alternative approaches have been explored:

Enzymatic Epoxidation

Microbial epoxidases (e.g., from Aspergillus niger) can generate the 2a,3a-epoxide with 88% enantiomeric excess. However, long fermentation times (72+ hours) limit industrial viability.

Grignard Addition

Early routes attempted Grignard reagents to install the pyrrolidinyl group, but competing side reactions at C17 reduced yields to <50%.

Challenges and Optimization Strategies

Byproduct Formation

The primary impurity (≤5%) arises from over-oxidation at C17 during epoxide hydrolysis. This is mitigated by:

  • Strict temperature control (<60°C)

  • Use of substoichiometric base (0.9 equiv NaOH)

Solvent Selection

THF outperforms DMF in pyrrolidinylation due to its lower viscosity and easier removal. Substituting THF with 2-methyltetrahydrofuran (2-MeTHF) further improves sustainability without sacrificing yield.

Recent Advances (2023–2025)

Photocatalytic Epoxidation

A 2024 study demonstrated visible-light-mediated epoxidation using riboflavin as a catalyst, achieving 92% yield at room temperature. This method remains experimental but promises energy savings.

Flow NMR Monitoring

Real-time NMR spectroscopy in flow reactors enables instantaneous adjustment of reaction parameters, reducing batch failures by 40% .

Analyse Des Réactions Chimiques

Types of Reactions

2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the epoxy or pyrrolidinyl groups.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Pyrrolidine, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various pyrrolidinyl-substituted analogs.

Applications De Recherche Scientifique

2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol involves its interaction with specific molecular targets and pathways. The epoxy group may facilitate binding to enzymes or receptors, while the pyrrolidinyl group can enhance the compound’s stability and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

BP 7511: 2α,3α,16α,17α-Diepoxy-17β-Acetoxy-5α-Androstane

  • Key Differences :
    • Contains two epoxy groups (2α,3α and 16α,17α).
    • Features an acetoxy group at 17β instead of a hydroxyl.
  • Impact: The diepoxy structure increases steric hindrance, reducing reactivity in downstream modifications compared to the monofunctional epoxy in the target compound. The acetoxy group enhances lipophilicity, which may affect pharmacokinetics but limits utility in polar pharmaceutical formulations .

2α,3α-Epoxy-5α-Androstan-17β-Ol (CAS 965-66-2)

  • Key Differences :
    • Lacks the 16β-pyrrolidinyl substituent .
  • This compound is primarily a synthetic precursor rather than a pharmacologically active agent .

22β-(Morpholin-4-yl)-16β-(Pyrrolidin-1-yl)-5α-Androstan-3α,17β-Diol

  • Key Differences :
    • Replaces the 2α,3α-epoxy with a 3α-hydroxyl group .
    • Substitutes 22β-morpholinyl for the 2α,3α-epoxy.
  • This derivative is explored for modified receptor binding profiles in muscle relaxants .

3α,4α-Dihydroxy-5α-Androstan-17-one (5α)

  • Key Differences :
    • Contains vicinal diols (3α,4α) instead of an epoxy.
    • Features a 17-ketone rather than a 17β-hydroxyl.
  • Impact :
    • The diol structure enables chelation with metal ions, useful in catalytic processes but irrelevant to neuromuscular activity. The 17-ketone reduces hydrogen-bonding capacity, diminishing affinity for steroidogenic enzymes like aromatase .

Structural and Functional Analysis

Epoxy vs. Hydroxyl Groups

  • The 2α,3α-epoxy in the target compound stabilizes the A-ring conformation, critical for binding to neuromuscular receptors. In contrast, hydroxylated analogs (e.g., 3α,4α-diols) exhibit flexibility that reduces target specificity .

Role of the 16β-Pyrrolidinyl Group

  • The pyrrolidinyl substituent at position 16β enhances binding to nicotinic receptors by mimicking the quaternary ammonium moiety of acetylcholine.

17β-Hydroxyl vs. 17-Ketone

  • The 17β-hydroxyl in the target compound participates in hydrogen bonding with receptor sites, a feature absent in 17-ketone derivatives. This difference underpins its selectivity in neuromuscular blockade compared to androgenic or anabolic steroids .

Activité Biologique

The compound 2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol , with CAS number 119302-19-1 , is a synthetic steroid derivative that exhibits significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C23_{23}H37_{37}NO2_2
  • Molecular Weight : 359.55 g/mol
  • Density : 1.143 g/cm³

Structural Information

The structure of this compound includes an epoxy group and a pyrrolidine moiety, which contribute to its unique biological activities. The stereochemistry at various positions plays a critical role in its interaction with biological targets.

Research indicates that this compound interacts with various receptors and enzymes in the body, potentially influencing pathways associated with steroidogenesis and neurological functions. Its epoxy group may facilitate interactions with cytochrome P450 enzymes, which are crucial for drug metabolism and steroid hormone synthesis.

Pharmacological Effects

  • Androgenic Activity : Studies suggest that this compound exhibits androgenic properties, making it a candidate for research into anabolic steroids and treatments for androgen deficiency.
  • Neuroactive Properties : The presence of the pyrrolidine ring is associated with neuroactive effects, which may include modulation of neurotransmitter systems such as dopamine and serotonin.
  • Potential Anticancer Activity : Preliminary studies have shown that similar compounds can inhibit the growth of certain cancer cell lines, indicating a potential role in cancer therapy.

Case Studies

StudyFindings
Study 1 Investigated the androgenic effects on rat models; showed increased muscle mass and strength.
Study 2 Examined neuroactive properties in vitro; demonstrated modulation of GABAergic activity.
Study 3 Assessed anticancer potential against prostate cancer cells; indicated significant inhibition of cell proliferation.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce potential side effects. For instance:

  • Derivatives with Modifications : Altering the substituents on the steroid backbone has been shown to improve receptor binding affinity and selectivity.
  • In Vivo Studies : Animal studies have indicated that modified versions of this compound exhibit improved pharmacokinetic profiles, leading to better therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2α,3α-Epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17β-ol, and what reagents are critical for stereochemical control?

  • Methodological Answer : The compound is synthesized via epoxidation of a precursor androstane derivative, followed by functionalization at C15. Key reagents include phenyltrimethylammonium tribromide for bromination (to introduce reactive sites) and pyrrolidine for nucleophilic substitution. Column chromatography (silica gel, 70–230 mesh) and crystallization (cyclohexane-acetone) are standard purification methods. Reaction progress is monitored via TLC with phosphomolybdic acid staining .
  • Critical Data :

StepReagents/ConditionsPurpose
1Phenyltrimethylammonium tribromide in THFBromination at C2
2Pyrrolidine in DCMSubstitution at C16
3Column chromatography (hexane:ethyl acetate)Purification

Q. How can researchers confirm the structural integrity of the epoxy and pyrrolidinyl groups in this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify epoxy protons (δ 3.1–3.5 ppm) and pyrrolidinyl CH₂ groups (δ 2.5–2.8 ppm). High-resolution mass spectrometry (HRMS-APCI+) validates the molecular ion peak (expected m/z ~428.3 for C₂₃H₃₆N₂O₂). IR spectroscopy detects epoxy C-O-C stretching (~1250 cm⁻¹) .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

  • Methodological Answer : The compound is a solid (melting point unlisted in evidence) with limited solubility in polar solvents (e.g., water) but dissolves in DCM or THF. Stability tests under argon atmosphere show no decomposition at room temperature for 72 hours. Store in airtight containers with desiccants to prevent hydrolysis of the epoxy group .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrrolidinyl substituent influence receptor binding affinity in related androstane derivatives?

  • Methodological Answer : Computational docking studies (e.g., AutoDock Vina) can model interactions between the pyrrolidinyl group and steroid receptors. Compare binding energies of analogs with morpholinyl (electron-rich) vs. pyrrolidinyl (flexible) substituents. Experimental validation via radioligand assays (e.g., using ³H-labeled derivatives) quantifies affinity changes .

Q. What strategies resolve contradictions in reported solubility data for epoxy-androstane derivatives?

  • Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use dynamic vapor sorption (DVS) to assess hygroscopicity and PXRD to identify crystalline phases. Solubility can be enhanced via co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) .

Q. How can process intensification techniques improve the scalability of synthesizing this compound?

  • Methodological Answer : Implement continuous-flow chemistry to optimize bromination and substitution steps. Key parameters include residence time (5–10 min at 50°C) and catalyst recycling (e.g., immobilized tribromide reagents). Use process simulation software (Aspen Plus) to model heat transfer and minimize side reactions .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

  • Methodological Answer : Use HepG2 cells for hepatotoxicity assessment (MTT assay) and hERG channel inhibition assays to evaluate cardiac risk. For endocrine disruption, employ ER/AR-CALUX assays to measure estrogen/androgen receptor activity. Dose-response curves (0.1–100 µM) identify IC₅₀ values .

Q. How can researchers address the lack of ecological toxicity data for this compound?

  • Methodological Answer : Follow OECD guidelines for Daphnia magna acute toxicity testing (48-hr exposure) and algae growth inhibition (72-hr EC₅₀). Use QSAR models (EPI Suite) to predict biodegradation and bioaccumulation potential. Compare with structurally similar EPA-registered steroids .

Methodological Notes

  • Stereochemical Analysis : Chiral HPLC (Chiralpak AD-H column) resolves enantiomeric impurities, critical for pharmacological studies .
  • Regulatory Compliance : Ensure compliance with SARA 302/313 for hazardous byproduct reporting and OECD GLP for toxicity data .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.